4-amino-2-fluoro-N,N-dimethylbenzamide
Overview
Description
“4-amino-2-fluoro-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C9H11FN2O . It is used in the preparation of androgen receptor antagonists .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 168.168 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 319.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Optimization: 4-Amino-2-fluoro-N,N-dimethylbenzamide is synthesized through various processes. For instance, a related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, was synthesized from 7-methylisatin, achieving a purity of 99.6%. The process involved chlorination, oxidation, and ammonolysis, with optimization of reaction temperatures and reagent ratios (Zhang Zho, 2014).
- Potential for Fluorophore Development: A study on a solvatochromic fluorophore, 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), which shares structural similarities with this compound, highlights its use in studying protein-protein interactions. This fluorophore demonstrated high sensitivity to changes in the local solvent environment, indicating its potential for similar compounds like this compound in biochemical research (Loving & Imperiali, 2008).
Biological and Pharmacological Research
- Development of Imaging Agents: Research into derivatives of this compound has led to the synthesis of compounds like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, proposed as a new serotonin transporter imaging agent. This highlights the potential use of this compound derivatives in neuroimaging and pharmacological research (Shiue et al., 2003).
- Protein Engineering with Fluoro Amino Acids: Fluoro amino acids, a category to which this compound is related, are increasingly significant in protein engineering. They offer improved stability and altered activity in protein variants, indicating potential applications in biomedical research and pharmaceutical development (Odar et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-fluoro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFUPNFKVHPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283100 | |
Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187368-67-7 | |
Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187368-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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